6-(3,3,5-Trimethylcyclohexyloxy)hexanal
Description
6-(3,3,5-Trimethylcyclohexyloxy)hexanal is an aldehyde-containing compound characterized by a 3,3,5-trimethylcyclohexyl ether group linked to a hexanal chain. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 262.37 g/mol. The compound combines a lipophilic cyclohexyl moiety with a reactive aldehyde functional group, making it suitable for applications in organic synthesis, fragrance intermediates, or specialty chemicals. The bulky 3,3,5-trimethylcyclohexyl group likely enhances its stability and influences solubility and volatility compared to simpler aldehydes.
Properties
Molecular Formula |
C15H28O2 |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
6-(3,3,5-trimethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C15H28O2/c1-13-10-14(12-15(2,3)11-13)17-9-7-5-4-6-8-16/h8,13-14H,4-7,9-12H2,1-3H3 |
InChI Key |
WYBYVBQJCHKSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal typically involves the following steps:
Hydrogenation of Isophorone: The starting material, isophorone, undergoes hydrogenation in the presence of a nickel catalyst to form 3,3,5-trimethylcyclohexanol.
Formation of 3,3,5-Trimethylcyclohexyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution: The chloride reacts with hexanal in the presence of a base, such as sodium hydride, to form 6-(3,3,5-Trimethylcyclohexyloxy)hexanal.
Industrial Production Methods
Industrial production of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3,3,5-Trimethylcyclohexyloxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 6-(3,3,5-Trimethylcyclohexyloxy)hexanoic acid.
Reduction: 6-(3,3,5-Trimethylcyclohexyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,3,5-Trimethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Functional Differences
Reactivity and Stability
- Aldehyde Group: The target compound’s aldehyde group confers higher reactivity than TMCNOL’s hydroxyl group, enabling participation in nucleophilic additions or oxidation reactions. However, its bulky cyclohexyl ether may sterically hinder reactions compared to smaller aldehydes like 3,5,5-trimethylhexanal .
- Lipophilicity : The 3,3,5-trimethylcyclohexyl group increases lipophilicity (logP ~4.2 estimated) compared to benzyloxy analogs (e.g., 4-(benzyloxy)hexanal, logP ~2.8), enhancing membrane permeability in biological systems .
Research Findings and Data Gaps
- Thermal Properties: TMCNOL’s high boiling point (187.7°C) implies the target compound may exhibit similar thermal stability, though its longer chain could lower volatility .
Biological Activity
6-(3,3,5-Trimethylcyclohexyloxy)hexanal is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
6-(3,3,5-Trimethylcyclohexyloxy)hexanal is characterized by its unique structure, which includes a hexanal moiety with a trimethylcyclohexyl ether substituent. This structural configuration contributes to its biological activity, particularly in terms of repellent properties and potential therapeutic effects.
Repellent Properties
One of the primary areas of research concerning 6-(3,3,5-Trimethylcyclohexyloxy)hexanal is its effectiveness as a repellent. Laboratory evaluations have demonstrated its efficacy against various pests. In a study assessing repellency against flour beetles, the compound exhibited significant activity at specific concentrations:
| Concentration (mg/sq.ft) | Repellency (%) |
|---|---|
| 10 | 43.0 |
| 25 | 24.3 |
| 50 | 41.4 |
| 100 | 30.8 |
| 200 | 41.4 |
These findings suggest that the compound can be developed as an effective repellent agent in agricultural applications .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal. Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Study on Insect Repellency
In a controlled laboratory setting, a study was conducted to evaluate the repellent efficacy of various compounds including 6-(3,3,5-Trimethylcyclohexyloxy)hexanal against common pests like flour beetles and mosquitoes. Results indicated that this compound provided substantial protection compared to control substances.
Antimicrobial Efficacy Study
Another case study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 100 µg/mL, there was a significant reduction in bacterial viability, suggesting potential for use in antimicrobial formulations.
The biological activity of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes of microbes.
- Receptor Interaction : Potential interaction with olfactory receptors in insects may explain its repellent properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
